molecular formula C14H18N2O3 B4031268 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4031268
M. Wt: 262.30 g/mol
InChI Key: FDGKNNDZRJOOHJ-UHFFFAOYSA-N
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Description

2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C14H18N2O3. It is a derivative of cyclohexanecarboxylic acid, featuring a pyridylmethylamino group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridylmethyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of both the pyridylmethylamino group and the cyclohexanecarboxylic acid moiety, which confer specific chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

2-(pyridin-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(16-9-10-5-3-4-8-15-10)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGKNNDZRJOOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

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